(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine
Description
“(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine” is a bicyclic heterocyclic compound featuring a benzo-fused 1,4-oxazine ring with an aminomethyl substituent at the 6-position. This structure confers unique physicochemical properties, including moderate polarity due to the oxazine oxygen and amine group, making it a versatile intermediate in medicinal chemistry and agrochemical research. The compound is commercially available as a dihydrochloride salt (CAS 10-F677085), though discontinuation of certain stock sizes suggests challenges in synthesis or stability under specific conditions . Its primary applications include serving as a precursor for bioactive molecules targeting enzymes, receptors, and ion channels.
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-7-1-2-9-8(5-7)11-3-4-12-9/h1-2,5,11H,3-4,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMFWEPHGJKMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction typically occurs in water at room temperature and does not require a metal catalyst . The reaction proceeds with high regioselectivity and yields both N-substituted and N-unsubstituted products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route is scalable and can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the benzoxazine ring.
Scientific Research Applications
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a bromodomain and extra-terminal (BET) protein inhibitor, which has implications in cancer treatment.
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: The compound’s interactions with biological targets are studied to understand its effects on cellular processes.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine involves its interaction with specific molecular targets, such as BET proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones . By inhibiting BET proteins, the compound can modulate gene expression and potentially exert therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Structural Insights :
- Positional Isomers : Substitution at C6 (as in the parent compound) vs. C7/C8 alters electronic properties and steric accessibility, impacting target binding .
- Functional Groups : The boronic acid derivative (CAS 1246765-28-5) enables participation in cross-coupling reactions, unlike the methanamine’s primary amine, which is more suited for amide bond formation .
- Ketone Modification : 3-Oxo derivatives (e.g., 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl groups) enhance hydrogen-bonding capacity, critical for HDAC inhibitory activity .
Physicochemical and Pharmacokinetic Properties
| Property | (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine | 8-Fluoro-3,4-dihydro-2H-benzooxazine | 3-Oxo-6-boronic Acid Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~180 (free base) | 195.6 | 265.1 |
| Solubility | High (dihydrochloride salt) | Moderate (lipophilic F substituent) | Low (boronic acid) |
| logP | ~1.2 | ~2.5 | ~1.8 |
| Bioavailability | Moderate | High | Low (reactivity with H₂O) |
Biological Activity
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₂N₂O
- Molecular Weight : 168.20 g/mol
- CAS Number : 58710608
Research indicates that (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine exhibits a range of biological activities primarily through the inhibition of specific enzymes and modulation of cellular pathways.
1. Histone Deacetylase Inhibition
Recent studies have identified derivatives of this compound as potent histone deacetylase (HDAC) inhibitors. For example, a series of novel compounds based on this structure showed significant inhibition of HDAC activity, which is crucial in regulating gene expression and has implications in cancer therapy .
2. Cyclin-Dependent Kinase Inhibition
Another study reported that derivatives of the benzo[b][1,4]oxazine scaffold act as selective inhibitors of cyclin-dependent kinase 9 (CDK9). This inhibition leads to decreased expression of Mcl-1, a protein that promotes cell survival in certain cancers. The compound demonstrated effective apoptosis induction in cancer cell lines and significant antitumor activity in xenograft models .
Biological Activities
The following table summarizes the key biological activities associated with (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine:
Case Study 1: HDAC Inhibition
A study published in Chemical Biology & Drug Design evaluated the efficacy of various (E)-3-(3-oxo-4-substituted) derivatives derived from (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine. These compounds were shown to inhibit HDACs effectively, leading to increased acetylation levels of histones and subsequent changes in gene expression profiles associated with cell cycle regulation and apoptosis .
Case Study 2: CDK9 Inhibition
In another significant study, researchers investigated a specific derivative (32k) for its ability to inhibit CDK9. The compound was found to cause a dose-dependent decrease in phosphorylated RNA polymerase II and Mcl-1 levels in MV4-11 leukemia cells. Furthermore, it demonstrated notable antitumor efficacy in xenograft models derived from hematologic malignancies .
Q & A
Q. How do crystallographic data inform salt/cocrystal formulation for improved solubility?
- Methodology : Screen counterions (HCl, succinate) via powder X-ray diffraction (PXRD) . Use Hansen solubility parameters to predict solvent compatibility. DSC/TGA analyzes thermal stability of cocrystals .
Data Contradiction & Validation
Q. How to address discrepancies in reported IC50 values across studies?
- Methodology : Standardize assay protocols (e.g., ATP levels vs. resazurin for viability). Apply Bland-Altman plots to compare inter-lab variability. Cross-validate with cryo-EM for target engagement confirmation .
Q. What statistical models are robust for small-sample neurobehavioral data?
- Methodology : Use mixed-effects models (e.g., R/lme4) to account for individual variability. Apply Benjamini-Hochberg correction for multiple comparisons in rodent open-field tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
